1-Ethynyl-3-methyl-5-propoxybenzene
Description
1-Ethynyl-3-methyl-5-propoxybenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: an ethynyl (-C≡CH) group at position 1, a methyl (-CH₃) group at position 3, and a propoxy (-OCH₂CH₂CH₃) group at position 3. The ethynyl group confers sp-hybridized carbon reactivity, enabling participation in click chemistry or polymerization reactions. The propoxy group, a longer alkoxy chain, enhances lipophilicity compared to shorter alkoxy analogs (e.g., methoxy or ethoxy), which may affect solubility, bioavailability, and environmental mobility .
Properties
IUPAC Name |
1-ethynyl-3-methyl-5-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-4-6-13-12-8-10(3)7-11(5-2)9-12/h2,7-9H,4,6H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAFGPHFBWLAMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-methyl-5-propoxybenzene can be synthesized through several methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or dimethylformamide.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methyl-5-propoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperature conditions.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium are typical oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are common reducing agents.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Reduced forms of the ethynyl group, such as ethyl derivatives.
Scientific Research Applications
1-Ethynyl-3-methyl-5-propoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-methyl-5-propoxybenzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring provides a stable aromatic framework that can undergo substitution reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
- Structure : Contains a cyclopropyl ring fused to the ethynyl group and a methoxy (-OCH₃) substituent.
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
- Structure : A pyrazole core with methoxybenzyl and p-tolyl substituents.
- Crystallinity : Single-crystal X-ray data (R factor = 0.042) confirm planar geometry, stabilized by π-π stacking. In contrast, the propoxy group in 1-ethynyl-3-methyl-5-propoxybenzene may reduce crystallinity due to chain flexibility .
Physicochemical Properties
*Log P values estimated via fragment-based methods.
- Lipophilicity : The propoxy group increases Log P compared to methoxy analogs, suggesting higher membrane permeability but greater environmental persistence .
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